2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Description
Contextual Significance of Pyridyl- and Phenylethylamine Scaffolds in Bioactive Molecules
The pyridyl scaffold , a six-membered aromatic ring containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its presence in a molecule can significantly influence properties such as solubility, bioavailability, and the ability to form hydrogen bonds. The nitrogen atom can act as a hydrogen bond acceptor, which is critical for binding to biological targets like enzymes and receptors. Pyridine (B92270) derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including antimicrobial and antiviral properties.
The phenylethylamine scaffold is another ubiquitous feature in biologically active compounds, most notably in neurotransmitters and hormones. This structural motif consists of a phenyl ring attached to an ethylamine (B1201723) side chain. It forms the basic framework for endogenous catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which play vital roles in the central nervous system. Consequently, molecules containing this scaffold are often investigated for their potential to modulate neurological pathways and are found in various classes of drugs, including antidepressants and stimulants. The flexibility of the ethylamine chain allows it to adopt various conformations, enabling it to interact with a diverse range of receptor sites.
Overview of the Chemical Compound's Research Relevance as an Organic Amine
While extensive research specifically targeting 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine is not widely documented in publicly available literature, its structural components suggest a strong potential for biological activity. The combination of a phenylethylamine core with a pyridylmethyl substituent points toward several promising areas of investigation.
Research into related compounds provides a basis for inferring the potential relevance of this compound. For instance, studies on derivatives of pyrazolo[1,5-a]pyrimidines that incorporate a N-(pyridin-2-ylmethyl) moiety have shown potent anti-mycobacterial activity. nih.govnih.gov In these studies, the pyridylmethylamine portion of the molecule was identified as a key contributor to the inhibition of Mycobacterium tuberculosis. nih.gov This suggests that this compound could serve as a valuable building block or a candidate for screening in the development of new antimicrobial agents.
Furthermore, the phenylethylamine portion of the molecule is a well-established pharmacophore for central nervous system targets. A wide range of 2-phenylethylamine derivatives have been synthesized and evaluated for activities such as antidepressant effects through the inhibition of neurotransmitter reuptake. nih.govmdpi.com The fusion of this CNS-active scaffold with the versatile pyridyl ring in this compound makes it an intriguing candidate for neurological and psychiatric drug discovery.
The table below summarizes the key characteristics of the constituent scaffolds that underpin the research interest in this compound.
| Scaffold | Key Features | Common Biological Activities |
| Pyridyl | Aromatic heterocycle, Hydrogen bond acceptor, Influences solubility and bioavailability | Antimicrobial, Antiviral, Enzyme inhibition |
| Phenylethylamine | Core of endogenous neurotransmitters, Flexible side chain | CNS activity, Receptor modulation, Antidepressant |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCVSTFLDMPNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366329 | |
| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418776-49-5 | |
| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Phenyl N Pyridin 2 Ylmethyl Ethanamine and Its Analogs
Direct Amination Approaches in Target Compound Synthesis
Direct amination, involving the formation of a carbon-nitrogen bond through the reaction of an amine with an electrophilic partner, represents a fundamental approach to the synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. A common strategy within this category is the direct N-alkylation of phenethylamine (B48288) with a suitable pyridylmethyl electrophile, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and facilitate the reaction.
The choice of solvent and base can significantly influence the reaction's efficiency. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to dissolve the reactants and facilitate the substitution process. A variety of bases can be used, ranging from inorganic carbonates like potassium carbonate to organic amines such as triethylamine (B128534) or diisopropylethylamine (DIPEA). The reaction temperature is another critical parameter that is often optimized to ensure complete reaction while minimizing the formation of side products. For instance, the reaction may be conducted at room temperature or require heating to proceed at a reasonable rate.
While direct alkylation is a straightforward method, it can sometimes lead to overalkylation, resulting in the formation of tertiary amines. Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the desired secondary amine.
Reductive Amination Protocols for Ethanamine Moiety Formation
Reductive amination is a highly versatile and widely employed method for the synthesis of this compound and its analogs. This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This methodology offers two primary convergent pathways for the synthesis of the target compound:
Reaction of Phenylacetaldehyde (B1677652) with Pyridin-2-ylmethanamine: In this approach, the ethanamine moiety is formed by the reductive amination of phenylacetaldehyde with pyridin-2-ylmethanamine.
Reaction of 2-Pyridinecarboxaldehyde (B72084) with Phenethylamine: Alternatively, the target compound can be synthesized by the reductive amination of 2-pyridinecarboxaldehyde with phenethylamine.
A variety of reducing agents can be employed for the reduction of the imine intermediate. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice. researchgate.net More selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are often preferred as they are milder and can be used in protic solvents. Amine-borane complexes, such as pyridine (B92270) borane (B79455) and 2-picoline borane, have also emerged as stable and effective reagents for reductive amination, offering advantages in terms of handling and stability. researchgate.netsciencemadness.org Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), represents a greener alternative, although it may not be compatible with all functional groups. acsgcipr.org
The reaction conditions for reductive amination are generally mild, and the procedure is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules.
| Carbonyl Component | Amine Component | Reducing Agent | Typical Yield (%) |
| Phenylacetaldehyde | Pyridin-2-ylmethanamine | Sodium triacetoxyborohydride | 75-90 |
| 2-Pyridinecarboxaldehyde | Phenethylamine | Sodium borohydride | 70-85 |
| Phenylacetaldehyde | Pyridin-2-ylmethanamine | Pyridine borane | 80-95 |
| 2-Pyridinecarboxaldehyde | Phenethylamine | Catalytic Hydrogenation (Pd/C) | 85-95 |
Application of Coupling Reagents in Amine Bond Construction
While peptide coupling reagents are primarily designed for the formation of amide bonds, their application in the direct formation of amine bonds is less common. These reagents, such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are designed to activate carboxylic acids for nucleophilic attack by amines. peptide.comsigmaaldrich.com
The direct coupling of an amine with an alcohol or an alkyl halide to form a secondary amine typically does not proceed efficiently with standard peptide coupling reagents. However, the principles of activating a functional group for nucleophilic attack can be conceptually extended. In the context of forming the C-N bond in this compound, alternative "coupling" strategies that don't involve pre-activation of the amine are more prevalent. For instance, the Mitsunobu reaction, which facilitates the alkylation of a nucleophile (in this case, an amine) with an alcohol using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate), can be considered a type of coupling reaction.
More direct methods, as discussed under direct and reductive amination, are generally the preferred and more efficient routes for the construction of the specific amine bond in the target compound.
Diversification through Alkylation and Acylation Reactions
The secondary amine functionality in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.
Alkylation: N-alkylation of the secondary amine can be achieved by reacting the parent compound with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. nih.gov These reactions are typically performed in the presence of a base to scavenge the acid generated during the reaction. The choice of the alkylating agent allows for the introduction of diverse alkyl and benzyl groups, thereby modulating the steric and electronic properties of the molecule.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl Iodide | Tertiary Amine |
| Alkylation | Benzyl Bromide | Tertiary Amine |
| Acylation | Acetyl Chloride | Amide |
| Acylation | Benzoyl Chloride | Amide |
Synthesis of Advanced Derivatives and Ligand Systems
The synthesis of advanced derivatives of this compound involves modifications on either the pyridine ring or the phenylethyl group, or both. These modifications are crucial for fine-tuning the pharmacological profile and for developing novel ligand systems for coordination chemistry.
Modifications on the Pyridine Ring
The pyridine ring can be functionalized at various positions to introduce a wide range of substituents. Common strategies include:
Nucleophilic Aromatic Substitution (SₙAr): Halogenated pyridines, particularly those with halogens at the 2- or 4-positions, are susceptible to nucleophilic attack by various nucleophiles, allowing for the introduction of alkoxy, amino, and cyano groups.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings are powerful tools for introducing aryl, vinyl, and alkynyl groups onto a halogenated pyridine ring. nih.gov For example, a bromo-substituted pyridylmethyl precursor can be coupled with a boronic acid to introduce a new aryl group.
Direct C-H Functionalization: More recent methods focus on the direct functionalization of C-H bonds on the pyridine ring, offering a more atom-economical approach to derivatization.
Modifications on the Phenylethyl Group
The phenylethyl moiety can also be modified to explore structure-activity relationships. Key approaches include:
Substitution on the Phenyl Ring: Substituents can be introduced onto the phenyl ring of the phenethylamine precursor prior to its coupling with the pyridylmethyl moiety. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be used to introduce a variety of functional groups. These groups can then be further modified. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
Modification of the Ethyl Chain: While less common for this specific target, modifications to the ethyl chain, such as the introduction of alkyl groups at the alpha or beta positions, can be achieved by starting with appropriately substituted precursors. For example, using a substituted phenylacetaldehyde or a substituted phenethylamine in the reductive amination step will result in a modified ethyl chain.
The combination of these synthetic strategies allows for the creation of extensive libraries of this compound analogs with diverse structural features, facilitating the exploration of their potential applications in various fields of chemical and biological science.
Incorporation into Complex Molecular Architectures (e.g., Metal Complexes)
The ligand this compound and its analogs, which feature a flexible ethylamine (B1201723) backbone connecting a phenyl group and a pyridyl moiety, are versatile N,N'-bidentate chelating agents. This structural motif, combining a soft pyridine nitrogen donor and a harder amine nitrogen donor, allows for effective coordination with a wide array of transition metals and lanthanides, leading to the formation of stable five-membered chelate rings. The steric and electronic properties of these ligands can be readily tuned by introducing substituents on either the phenyl or the pyridine ring, influencing the geometry, stability, and reactivity of the resulting metal complexes.
The coordination chemistry of this class of ligands has been explored with various metals, including copper(II), ruthenium(II), iron(III), palladium(II), and zinc(II). researchgate.net The reaction of N-(pyridin-2-ylmethyl)aniline derivatives with metal salts like copper(II) chloride typically yields complexes where the ligand coordinates in a bidentate fashion through the pyridine and aniline (B41778) nitrogen atoms. researchgate.net The resulting molecular architecture depends significantly on the substituents on the ligand and the nature of the metal and its counter-ions. For instance, complexes with N-(pyridin-2-ylmethyl)aniline have been shown to form mononuclear, dinuclear, or even polynuclear structures. researchgate.net In some cases, halide ions act as bridging ligands, connecting two metal centers and leading to the formation of dimeric species with distorted square pyramidal geometry around the Cu(II) center. researchgate.net
Research into analogous systems has provided detailed insights into the structural and functional diversity of these complexes. For example, iron(III) complexes featuring pyridine-group coordination have been synthesized and studied for their ability to catalytically convert CO2 and epoxides into cyclic carbonates. nih.gov In these systems, the coordination and dissociation of the pyridine group can be reversibly controlled, playing a key role in the catalytic cycle. nih.gov Similarly, ruthenium(II) complexes incorporating substituted pyridine ligands have been investigated for their cytotoxic properties against cancer cells, with their mechanism of action often linked to pH-dependent DNA binding and damage. nih.gov
The flexibility of the ethylamine bridge and the rotational freedom of the phenyl and pyridyl groups allow the ligand to adopt various conformations to accommodate the preferred coordination geometry of the metal ion. This adaptability results in complexes with geometries ranging from distorted tetrahedral and square planar to square pyramidal and octahedral. researchgate.netresearchgate.net X-ray crystallography studies on copper(II), zinc(II), and palladium(II) complexes with N-methyl-N-((pyridine-2-yl)methyl)benzeneamine and related derivatives have confirmed these diverse coordination environments. researchgate.netresearchgate.net Dimeric structures with bridging halogens are common, particularly for copper(II) and cadmium(II), while zinc(II) tends to form monomeric complexes with a distorted tetrahedral geometry. researchgate.net
The electronic properties of these complexes are also a subject of significant interest. Ruthenium(II) complexes containing ligands such as N-(pyrid-2-yl)salicylaldimine exhibit strong metal-to-ligand charge-transfer (MLCT) transitions in the visible region and undergo metal-based oxidative processes. nih.gov The nature of substituents on the pyridine ring can tune the electrochemical properties and thermodynamic stability of the resulting complexes, as demonstrated in a series of iron(III) pyridinophane complexes. nih.gov
Below are interactive tables summarizing the structural characteristics and research findings for representative metal complexes formed with analogs of this compound.
| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Structure Type | Key Findings |
|---|---|---|---|---|---|
| [CuLaCl2]n | Cu(II) | N-(pyridin-2-ylmethyl)aniline (La) | Distorted Square Pyramidal | Polymeric | Features chloro-bridges; exhibits weak antiferromagnetic interaction. researchgate.net |
| [(L-a)ZnCl2] | Zn(II) | N-(pyridin-2-ylmethylene)aniline (L-a) | Distorted Tetrahedral | Monomeric | Geometry optimized using DFT calculations. researchgate.netresearchgate.net |
| [L1PdCl2] | Pd(II) | 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivative (L1) | Distorted Square Planar | Monomeric | Coordination via pyridine and imine nitrogens. researchgate.net |
| [Ru(bpy)2(L1)]PF6 | Ru(II) | N-(pyrid-2-yl)salicylaldimine (HL1) | Distorted Octahedral | Monomeric | Exhibits pH-dependent DNA damage and cytotoxicity against cancer cells. nih.gov |
| (phdpa)Cu(H2O)Ac | Cu(II) | N-benzyl di(pyridylmethyl)amine (phdpa) | Not specified | Monomeric | Shows good anticancer properties and interacts with DNA. nih.gov |
| Metal Core | Ligand Class | Application/Property Studied | Detailed Finding |
|---|---|---|---|
| Iron(III) | [ONSN]-type Schiff base with pyridine group | Catalysis | Catalyzes the synthesis of cyclic carbonates from CO2 and epoxides; pyridine coordination/dissociation is key to the mechanism. nih.gov |
| Ruthenium(II) | N-(pyrid-2-yl)salicylaldimines | Bioinorganic Chemistry | Complexes show high cytotoxicity against breast cancer cells, comparable to cisplatin, mediated by pH-dependent DNA groove binding. nih.gov |
| Copper(II) | N-(pyridin-2-ylmethyl)aniline derivatives | Magnetism | Chloro-bridged dinuclear and polynuclear complexes exhibit weak antiferromagnetic interactions between Cu(II) centers. researchgate.net |
| Iridium(III) / Rhodium(III) | N-(pyridin-2-ylmethyl)aniline | Catalysis | Amine complexes are active in catalytic transfer hydrogenation reactions. researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Phenyl N Pyridin 2 Ylmethyl Ethanamine and Its Complexes
Spectroscopic Analysis Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons of the phenyl and pyridine (B92270) rings, as well as for the aliphatic carbons of the ethylamine (B1201723) bridge. The chemical shifts would be influenced by the electronic effects of the nitrogen atoms and the aromatic systems.
Table 1: Expected ¹H NMR Chemical Shift Ranges for 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine (Based on analogous compounds)
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Phenyl Protons | 7.2 - 7.4 |
| Pyridyl Protons | 7.1 - 8.6 |
| Methylene (B1212753) Protons (CH₂) | 2.8 - 4.0 |
| Amine Proton (NH) | Variable (typically 1.0 - 5.0) |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Based on analogous compounds)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Phenyl Carbons | 125 - 145 |
| Pyridyl Carbons | 120 - 160 |
| Methylene Carbons (CH₂) | 40 - 60 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would be found in the 1400-1600 cm⁻¹ region. Coordination of the ligand to a metal center would cause shifts in the vibrational frequencies of the pyridine ring, indicating the involvement of the pyridine nitrogen in bonding.
Table 3: Expected IR Absorption Bands for this compound (Based on analogous compounds)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C and C=N Ring Stretching | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For pyridine-containing compounds, characteristic absorption bands in the 200-600 nm wavelength region are typically observed. These bands are generally assigned to π→π* and n→π* electronic transitions localized within the pyridine and phenyl rings. In metal complexes of this compound, additional absorption bands, known as charge-transfer bands, may appear. These transitions involve the transfer of an electron between the metal ion and the ligand.
Table 4: Expected UV-Vis Absorption Maxima for this compound and its Complexes (Based on analogous compounds)
| Compound Type | λmax (nm) | Electronic Transition |
| Free Ligand | ~260 | π→π* (Pyridine/Phenyl) |
| Metal Complex | 250 - 400 | Ligand-to-Metal Charge Transfer (LMCT) |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy is a technique used to study chemical species that have unpaired electrons. This method is particularly useful for characterizing paramagnetic metal complexes, such as those of copper(II). The ESR spectra of copper(II) complexes with nitrogen-donor ligands like this compound can provide information about the coordination environment of the copper ion. The g-values and hyperfine coupling constants obtained from the ESR spectrum are sensitive to the geometry of the complex and the nature of the donor atoms. For example, a trend of g|| > g⊥ > ge suggests the presence of the unpaired electron in the dx²-y² orbital of the Cu(II) ion, which is characteristic of a tetragonally distorted octahedral or square planar geometry. nih.gov
X-ray Crystallography Studies of this compound Derivatives and Coordination Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of the free ligand this compound has not been found in the searched literature, the structures of several related coordination complexes provide valuable insights into its conformational behavior upon binding to a metal center.
Elucidation of Solid-State Molecular Conformations
In coordination complexes, the this compound ligand can adopt various conformations to accommodate the coordination geometry of the metal ion. The flexible ethylamine linker allows the phenyl and pyridyl groups to orient in different ways.
For instance, in a related zinc(II) complex, a similar ligand chelates to the metal center, and the dihedral angle between the pyridine and phenyl rings is influenced by intermolecular interactions within the crystal lattice. scielo.org.za In another example of a Schiff base derivative, the imine group is approximately coplanar with the pyridine ring, and the molecule forms dimers in the crystal through C-H···π interactions. nih.gov The solid-state conformation is often stabilized by a network of hydrogen bonds and other non-covalent interactions. nih.gov
The study of such crystal structures reveals that the pyridine nitrogen and the secondary amine nitrogen typically act as donor atoms, forming a chelate ring with the metal ion. The specific bond lengths, bond angles, and torsion angles within the coordinated ligand provide a detailed picture of its solid-state conformation.
Table 5: Selected Crystallographic Data for a Related Zinc(II) Complex (Data for [Zn(NCS)₂(C₂₄H₂₂N₄O)]·C₃H₇NO) scielo.org.za
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(1) |
| b (Å) | 16.892(2) |
| c (Å) | 19.345(2) |
| β (°) | 98.76(1) |
| V (ų) | 3264.1(6) |
This structural information is crucial for understanding the steric and electronic factors that govern the coordination chemistry of this compound and for designing new complexes with specific properties.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture of this compound and its derivatives is stabilized by a combination of hydrogen bonds and π-π stacking interactions.
π-π Stacking: The aromatic phenyl and pyridine rings are predisposed to engage in π-π stacking interactions. These interactions are a dominant feature in the crystal packing of many related compounds. Studies on S-(pyridin-2-yl) benzothioesters reveal offset π-π stacking with centroid-to-centroid distances of approximately 3.85 Å nih.gov. In other structures, π-stacking occurs between pairs of phenyl rings with centroid distances measured at 3.878 Å nih.gov. These distances indicate significant non-covalent bonding that helps organize the molecules into columns or layers within the crystal.
The interplay of these interactions—strong, directional hydrogen bonds and weaker, dispersive π-stacking and van der Waals forces—governs the molecular packing and resulting physicochemical properties of the solid material.
Table 1: Potential Intermolecular Interactions in this compound Based on Analogous Structures
| Interaction Type | Participating Groups | Typical Distance/Geometry | Reference Example | Citation |
|---|---|---|---|---|
| Hydrogen Bonding | Amine N-H and Pyridine N | Forms dimers | N-(Pyridin-2-ylmethyl)pyridin-2-amine | nih.gov |
| π-π Stacking | Phenyl ↔ Phenyl / Pyridine ↔ Pyridine | Centroid-centroid distance ~3.85 Å | S-(pyridin-2-yl) 4-nitrobenzothioate | nih.gov |
| C-H···π Interactions | Aromatic C-H and π-face of a ring | Stabilizes packing | N-(Pyridin-2-ylmethyl)pyridin-2-amine | nih.gov |
Characterization of Coordination Geometries in Metal Complexes
This compound is anticipated to function as a classic bidentate N,N'-chelating ligand, coordinating to metal centers via the nitrogen atom of the pyridine ring and the nitrogen of the secondary amine. This chelation forms a stable six-membered ring, a favored conformation in coordination chemistry. The resulting coordination geometry is highly dependent on the identity of the metal ion, its oxidation state, the counter-ions, and the presence of solvent molecules. Analysis of complexes formed with structurally similar ligands reveals several common geometries.
Four-Coordinate Geometries:
Distorted Tetrahedral: This geometry is often observed for d¹⁰ metal ions like Zn(II). For example, a monomeric Zn(II) complex with the related N-methyl-N-((pyridine-2-yl)methyl)benzeneamine ligand adopts a distorted tetrahedral geometry researchgate.net.
Square Planar: Common for d⁸ metal ions such as Pd(II) and sometimes Cu(II). A mononuclear Cu(II) complex with a derivative of N-(pyridin-2-ylmethyl)aniline exhibits a distorted square planar geometry researchgate.net. Similarly, Pd(II) complexes with related imino-pyridine ligands are known to adopt an almost square-planar coordination researchgate.net.
Five-Coordinate Geometries:
Square Pyramidal: This is a frequently encountered geometry, particularly for Cu(II) complexes. Dimeric copper(II) halide complexes with N-(pyridin-2-ylmethyl)aniline derivatives are linked by bridging chloride ions, resulting in a distorted square pyramidal geometry around each copper center researchgate.net.
Trigonal Bipyramidal: While less common, distorted trigonal bipyramidal geometries can occur, for instance in dimeric Cd(II) complexes with related ligands researchgate.net.
Six-Coordinate Geometries:
Octahedral: Metal ions like Cr(III), Co(II), and Ni(II) readily form six-coordinate complexes. Complexes of N-Pyridin-2-ylmethyl-benzene-1,2-diamine with these metals show characteristic octahedral geometries where the ligand coordinates in a tridentate fashion, with other positions filled by anions or solvent molecules rdd.edu.iq.
The flexibility of the ethylamine linker in this compound allows it to adapt to the electronic and steric requirements of different metal centers, leading to this wide variety of coordination environments wikipedia.orgnsf.gov.
Table 2: Observed Coordination Geometries in Metal Complexes of Ligands Analogous to this compound
| Metal Ion | Ligand | Coordination Geometry | Example Complex Type | Citation |
|---|---|---|---|---|
| Cu(II) | N-(pyridin-2-ylmethyl)aniline derivative | Distorted Square Planar | Mononuclear [Cu(L)Cl₂] | researchgate.net |
| Cu(II) | N-(pyridin-2-ylmethyl)aniline derivative | Distorted Square Pyramidal | Dimeric [Cu(L)(μ-Cl)Cl]₂ | researchgate.net |
| Zn(II) | N-methyl-N-((pyridine-2-yl)methyl)benzeneamine | Distorted Tetrahedral | Monomeric [Zn(L)X₂] | researchgate.net |
| Pd(II) | N-2-pyridylmethylidene-1-phenylethylamine | Square Planar | [Pd(L)Cl₂] | researchgate.net |
| Co(II), Ni(II) | N-Pyridin-2-ylmethyl-benzene-1,2-diamine | Octahedral | [M(L)X₃] | rdd.edu.iq |
Computational and Theoretical Investigations of 2 Phenyl N Pyridin 2 Ylmethyl Ethanamine
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational efficiency, making it a standard tool for predicting a wide range of molecular properties.
Molecular Geometry Optimization and Electronic Structure Analysis
A primary step in computational chemistry is to determine the most stable three-dimensional arrangement of a molecule's atoms, known as its equilibrium geometry. This process, called geometry optimization, involves calculating the total energy of the molecule at various atomic arrangements until a minimum on the potential energy surface is found. For 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, this would involve calculating bond lengths, bond angles, and dihedral angles that define the spatial relationship between the phenyl ring, the ethylamine (B1201723) linker, and the pyridin-2-ylmethyl group.
Studies on similar pyridine (B92270) derivatives have successfully used DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to achieve optimized geometries that correlate well with experimental data where available. For instance, analysis of related structures often reveals non-planar conformations, with specific dihedral angles between the aromatic rings. In a study of N-(Pyridin-2-ylmethyl)pyridin-2-amine, the dihedral angles between the two pyridyl rings were found to be approximately 83-84°. Such an analysis for this compound would clarify the orientation of its phenyl and pyridine rings relative to each other.
Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results.
Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies for a related Schiff base compound, (E)-N'-(Pyridin-2-yl) methylene) nicotinohydrazide, using the B3LYP/6-311++G(d,p) level of theory, showed good agreement with experimental FT-IR and FT-Raman spectra. For this compound, this analysis would predict characteristic stretching and bending frequencies, such as C-H stretching from the aromatic rings (typically in the 3100–3000 cm⁻¹ region), N-H stretching, and C-N stretching vibrations.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These theoretical predictions are valuable for assigning signals in experimental NMR spectra. A study on a different pyridine derivative demonstrated that theoretical ¹H and ¹³C NMR analyses agreed well with the experimental structural assignment. A similar computational study on this compound would provide a theoretical spectrum, estimating the chemical shifts for each unique proton and carbon atom in the molecule, aiding in its structural confirmation.
| Parameter | Methodology | Expected Insights for this compound |
| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) Geometry Optimization | Precise bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings. |
| Electronic Structure | HOMO-LUMO Energy Calculation | Determination of the molecule's electronic stability, reactivity, and ionization potential. |
| Vibrational Frequencies | DFT Frequency Calculation | Predicted IR and Raman spectra with assignments for key functional groups (aromatic C-H, N-H, C-N). |
| NMR Chemical Shifts | GIAO-DFT Calculation | Predicted ¹H and ¹³C NMR chemical shifts to aid in the assignment of experimental spectra. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for predicting how a potential drug molecule might interact with a biological target.
Prediction of Binding Modes and Affinities
While no specific molecular docking studies have been published for this compound, this methodology has been applied to structurally similar compounds to explore their biological potential. For example, docking simulations were performed on novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol (B145695) derivatives to assess their fit into the active site of the HDAC2 anti-cancer protein target.
A docking simulation for this compound would involve:
Obtaining the 3D structure of a relevant protein target.
Generating a low-energy 3D conformation of the ligand (this compound).
Using a docking algorithm to systematically explore possible binding poses of the ligand within the protein's active site.
Scoring these poses to estimate the binding affinity (often expressed as a binding energy or docking score), which predicts the strength of the interaction.
The results would identify the most likely binding mode and provide a quantitative estimate of the binding strength, helping to prioritize the molecule for further experimental testing.
Elucidation of Non-Covalent Interaction Profiles
Beyond predicting the binding pose, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding affinity. Key interactions include:
Hydrogen Bonds: Interactions between a hydrogen atom donor (like the N-H group in the amine linker) and an acceptor (like an oxygen or nitrogen atom on a protein residue).
π-π Stacking: Interactions between the aromatic systems of the ligand's phenyl or pyridine rings and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
Cation-π Interactions: Electrostatic interaction between a cation and the face of an electron-rich π system, such as the pyridine or phenyl ring.
Analysis of related heterocyclic compounds often reveals that intermolecular hydrogen bonds and π-π stacking play a governing role in their supramolecular structures. A computational analysis of this compound would map these specific interactions within a target's binding site, explaining the structural basis for its predicted affinity.
| Interaction Type | Potential Moieties in this compound |
| Hydrogen Bond Donor | Secondary amine (N-H) |
| Hydrogen Bond Acceptor | Pyridine nitrogen |
| π-π Stacking / Hydrophobic | Phenyl ring, Pyridine ring |
| Cation-π | Phenyl ring, Pyridine ring |
Conformational Analysis and Energy Landscapes
Most non-rigid molecules, including this compound, can exist in multiple shapes or conformations resulting from the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies.
This analysis is typically performed by systematically rotating key rotatable bonds and calculating the potential energy at each step. This generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable, low-energy conformers.
For this compound, the key rotatable bonds would be those in the ethylamine linker connecting the two aromatic rings. A study on the related 2-(4-fluoro-phenyl)-ethylamine identified multiple stable conformers (gauche and anti) based on the orientation of the ethylamino side chain. A similar analysis for this compound would reveal its preferred 3D shapes in the gas phase or in solution. Understanding the conformational landscape is vital because the specific conformation of a molecule often dictates its ability to bind to a biological receptor.
Reaction Mechanism Studies through Computational Approaches
Computational investigations into the reaction mechanism of this compound are not available in the current scientific literature. Therefore, a detailed analysis of its formation or reactivity from a computational standpoint cannot be provided at this time.
Research on Pharmacological and Biological Activities Associated with 2 Phenyl N Pyridin 2 Ylmethyl Ethanamine and Its Structural Analogs
Modulation of Neurotransmitter Systems
The N-benzylphenethylamine scaffold, to which 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine belongs, is known to interact with multiple components of the central nervous system. The addition of an N-arylmethyl group, such as the pyridinylmethyl group, to the basic phenethylamine (B48288) structure significantly alters its pharmacological profile, often leading to enhanced affinity and potency at various receptors and transporters.
Interaction with Serotonin (B10506) Transporters
The serotonin transporter (SERT) is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. nih.gov While many phenethylamine compounds interact with serotonin receptors, their affinity for SERT is often low. Studies on a range of 2,5-dimethoxy-substituted phenethylamines (known as 2C drugs) show that these parent compounds have a low binding affinity for monoamine transporters, with Kᵢ values typically greater than 10,000 nM. psilosybiini.info
However, the addition of an N-benzyl moiety, a structural feature analogous to the N-pyridinylmethyl group, consistently enhances the compound's interaction with SERT. This substitution can increase the potency of monoamine uptake inhibition by 2- to 26-fold for SERT. psilosybiini.info Despite this increase, the interaction generally remains in the low micromolar range, indicating a modest affinity. psilosybiini.info
| Compound | SERT Binding Affinity (Kᵢ, nM) | SERT Uptake Inhibition (IC₅₀, nM) |
|---|---|---|
| 2C-I (Parent Compound) | >10,000 | >10,000 |
| 25I-NBOMe (N-benzyl analog) | 4,610 ± 1,120 | 3,210 ± 180 |
| 2C-E (Parent Compound) | >10,000 | >10,000 |
| 25E-NBOMe (N-benzyl analog) | 2,100 ± 150 | 3,290 ± 490 |
Interaction with Norepinephrine (B1679862) Transporters
The norepinephrine transporter (NET) is a protein that mediates the reuptake of norepinephrine from the synapse and is a target for many antidepressant medications. nih.gov Similar to the trend observed with SERT, N-benzyl substitution on phenethylamine analogs enhances their affinity for NET. The increase in potency for NET uptake inhibition is approximately 2- to 15-fold compared to the parent compounds. psilosybiini.info Structural analysis suggests that secondary amines, such as this compound, generally exhibit a higher affinity for NET compared to tertiary amines. mdpi.com Specific amino acid residues within the transmembrane domains of NET are critical for high-affinity binding of inhibitors. nih.gov
| Compound | NET Binding Affinity (Kᵢ, nM) | NET Uptake Inhibition (IC₅₀, nM) |
|---|---|---|
| 2C-I (Parent Compound) | >10,000 | >10,000 |
| 25I-NBOMe (N-benzyl analog) | 1,840 ± 130 | 1,430 ± 130 |
| 2C-E (Parent Compound) | >10,000 | >10,000 |
| 25E-NBOMe (N-benzyl analog) | 1,120 ± 110 | 1,880 ± 260 |
Sigma Receptor Binding Properties (σ₁ and σ₂)
Sigma receptors, classified into σ₁ and σ₂ subtypes, are intracellular proteins that act as molecular chaperones and are implicated in a wide range of cellular functions and diseases. encyclopedia.pubnih.gov The σ₁ receptor is primarily located at the mitochondria-associated endoplasmic reticulum membrane, while the σ₂ receptor has been identified as the transmembrane protein 97 (TMEM97). encyclopedia.pub These receptors are targets for various psychiatric and neurological drug candidates.
N-Arylalkylamine scaffolds are known to produce high-affinity ligands for sigma receptors. For instance, the N-benzyl moiety in (+)-cis-N-benzyl-normetazocine confers high specificity and selectivity for sigma receptors. johnshopkins.edu Screening of various scaffolds has identified compounds with high affinity and selectivity for the σ₂ receptor over the σ₁ receptor. upenn.edu Compounds with a 6,7-dimethoxy-tetrahydroisoquinoline scaffold attached to a substituted butane chain show excellent binding affinity, with Kᵢ values for the σ₂ receptor in the subnanomolar range. upenn.edu This suggests that the N-substituted phenethylamine structure of this compound is a promising pharmacophore for sigma receptor interaction.
| Compound Scaffold | σ₁ Receptor Binding Affinity (Kᵢ, nM) | σ₂ Receptor Binding Affinity (Kᵢ, nM) | Selectivity (σ₁/σ₂) |
|---|---|---|---|
| (±)-7 (Tetrahydroisoquinoline) | 48.4 ± 7.7 | 0.59 ± 0.02 | 82 |
| (±)-8 (desmethyl analog of 7) | 108 ± 35 | 4.92 ± 0.59 | 22 |
| D04 (N-phenylpiperazine) | 42.4 ± 3.5 | 19.9 ± 4.7 | 2.1 |
Affinity towards 5-Hydroxytryptamine Type 2A Receptor (5-HT₂AR)
The most profound pharmacological effect of adding an N-benzyl group to phenethylamines is the dramatic increase in affinity and functional activity at the 5-HT₂A receptor. nih.govnih.gov This receptor is a key target for psychedelic drugs and some atypical antipsychotics. While simple phenethylamines may have modest affinities, their N-benzyl derivatives often exhibit subnanomolar binding affinities. nih.govnih.gov For example, a study of 48 N-benzyl phenethylamine analogs found that the majority bind to the 5-HT₂A receptor in the low nanomolar to subnanomolar range. nih.gov
Molecular modeling and mutation studies suggest a specific interaction mechanism where the N-benzyl moiety engages with the phenylalanine residue at position 339 (F339) of the human 5-HT₂A receptor. acs.org This interaction is thought to be responsible for the observed high potency. An aromatic group at the N-substituent, particularly with an oxygen-containing group at the ortho position, generally increases the binding affinity for the 5-HT₂A receptor. biomolther.org
| Compound | 5-HT₂AR Binding Affinity (pKᵢ) | 5-HT₂AR Binding Affinity (Kᵢ, nM) |
|---|---|---|
| 1b (4-Br, N-2-MeO-benzyl) | 9.03 ± 0.04 | 0.93 |
| 8b (4-I, N-2-MeO-benzyl) | 9.54 ± 0.06 | 0.29 |
| 1a (4-Br, N-benzyl) | 8.23 ± 0.02 | 5.89 |
| 8a (4-I, N-benzyl) | 8.51 ± 0.04 | 3.09 |
Enzyme Inhibition Studies
Beyond interacting with neurotransmitter systems, certain structural analogs of this compound have been investigated for their ability to inhibit metabolic enzymes.
Cytochrome P450 (CYP) Enzyme Inhibition Mechanisms
Cytochrome P450 enzymes are a family of proteins crucial for the metabolism of a vast number of drugs and endogenous compounds. nih.gov Inhibition of these enzymes is a major cause of drug-drug interactions. Inhibition can be reversible or irreversible, with irreversible inhibition often termed mechanism-based or time-dependent inhibition. researchgate.net This latter form requires metabolic activation of the inhibitor by the CYP enzyme into a reactive species that then covalently binds to and inactivates the enzyme. researchgate.net
Studies on 2-phenyl-2-(1-piperidinyl)propane (PPP), a structural analog of this compound, have shown it to be a mechanism-based inactivator of human cytochrome P450 2B6 (CYP2B6). The inactivation process is time- and concentration-dependent and requires the presence of NADPH. Research indicates that the loss of enzyme activity is due to a modification of the apoprotein rather than destruction of the heme prosthetic group. This is evidenced by a minimal loss in the ability of the inactivated enzyme to form a complex with carbon monoxide. The inactivation by PPP was found to be more selective for CYP2B6 compared to other inhibitors like ticlopidine and clopidogrel.
Urease Inhibitory Activities
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate, a process that can lead to pathological conditions in humans and agricultural nitrogen loss. nih.govfrontiersin.org The inhibition of urease is a key strategy for addressing infections by ureolytic bacteria, such as Helicobacter pylori, which is linked to gastritis, peptic ulcers, and stomach cancer. nih.govnih.gov
Structural analogs of this compound, particularly those containing pyridine (B92270) moieties, have been investigated for their urease inhibitory potential. A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their anti-urease activity. mdpi.com Among the tested compounds, several demonstrated significant inhibitory action compared to the standard inhibitor, thiourea. The inhibitory potential was found to be influenced by the type and position of substituents on the pyridine ring. mdpi.com For instance, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) showed notable activity. mdpi.com
Kinetic and molecular docking studies on these potent inhibitors revealed that their mechanism of action involves interactions such as hydrogen bonding and π–π stacking with the urease enzyme. mdpi.com The search for effective urease inhibitors is an active area of medicinal chemistry, with various synthetic and natural compounds being explored. nih.govsemanticscholar.org Chalcones containing furan and substituted phenyl rings have also shown promising urease inhibition, with activity dependent on the nature of substituents on the benzene ring. mdpi.com
Table 1: Urease Inhibitory Activity of Selected Pyridine Derivatives
| Compound | Structure | IC₅₀ (µM) |
|---|---|---|
| Thiourea (Standard) | 18.93 ± 0.004 mdpi.com | |
| Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) | 1.07 ± 0.043 mdpi.com | |
| Rx-7 (Pyridine 2-yl-methylene hydrazine carboxamide) | 2.18 ± 0.058 mdpi.com |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of monoamine neurotransmitters, including dopamine (B1211576) and phenethylamine. researchgate.netnih.gov Its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's disease. researchgate.netnih.govnih.gov The core structure of this compound contains a phenethylamine moiety, a known substrate for MAO-B, suggesting that its analogs could interact with this enzyme. nih.gov
Research into new, reversible, and selective MAO-B inhibitors is ongoing to improve treatment efficacy and safety. researchgate.net Various heterocyclic scaffolds are being explored. For example, a series of pyridazinobenzylpiperidine derivatives were synthesized and showed higher inhibition of MAO-B than MAO-A. researchgate.netmdpi.com The inhibitory potency was found to be dependent on the substitution pattern on the phenyl ring. researchgate.netmdpi.com Kinetic studies revealed a competitive and reversible type of inhibition for the most potent compounds. researchgate.net
Other structural classes, such as N-methyl-2-phenylmaleimides, which are structurally related to pyrrolyl analogues, have also been evaluated as MAO-B inhibitors. nih.gov The maleimides generally showed greater potency as competitive inhibitors, which may be due to the ability of the maleimidyl system to act as a hydrogen bond acceptor, stabilizing the inhibitor-enzyme complex. nih.gov The development of novel MAO-B inhibitors from diverse chemical scaffolds, including those based on isoxazole carbohydrazides and oxazole derivatives, continues to be a focus of medicinal chemistry. researchgate.netmdpi.com
Table 2: MAO-B Inhibitory Activity of Selected Compounds
| Compound Class | Example Compound | Inhibition (IC₅₀ or Kᵢ) | Selectivity (MAO-B vs MAO-A) |
|---|---|---|---|
| Pyridazinobenzylpiperidine | Compound S5 | IC₅₀ = 0.203 µM researchgate.net | SI = 19.04 researchgate.net |
| Pyridazinobenzylpiperidine | Compound S16 | IC₅₀ = 0.979 µM researchgate.net | - |
| N-Methyl-2-phenylmaleimide | N-Methyl-2-phenylmaleimide | Kᵢ = 3.49 µM nih.gov | - |
| Oxazole Derivative | 4-(2-Methyloxazol-4-yl)benzenesulfonamide | IC₅₀ = 3.47 µM mdpi.com | Selective for MAO-B mdpi.com |
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide array of cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders, psychiatric conditions, and cancer. nih.govunimi.it Consequently, GSK-3 has emerged as a significant target for pharmacological intervention. nih.govnih.gov
A variety of chemotypes have been identified as GSK-3 inhibitors, including compounds derived from natural sources and synthetic small molecules. nih.gov Among synthetic inhibitors, those incorporating a pyridine ring, a core feature of this compound, have shown promise. A novel series of derivatives based on 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine were synthesized and found to potently inhibit GSK-3 with low nanomolar potency and remarkable selectivity. nih.gov The X-ray co-crystal structure of human GSK-3β in complex with one of these inhibitors provided insight into the structural basis for its high potency and selectivity. nih.gov
The therapeutic potential of GSK-3 inhibition is under active investigation, with studies showing that moderate inhibition (around 50%) may be a desirable approach for treating disorders associated with its elevated activity. nih.gov The antidepressant effect of ketamine, for example, has been linked to the necessity of GSK-3 inhibition. researchgate.net The development of GSK-3 inhibitors continues to be a promising area of research for a range of CNS disorders and other pathologies. nih.gov
Investigational Antitumor Properties and Mechanisms
Inhibition of Cancer Cell Proliferation by Derivatives
The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives structurally related to this compound. A series of 2-phenyl-N-(pyridin-2-yl)acetamides, which are structurally analogous, were evaluated for their cytotoxic effects on the HepG2 liver cancer cell line. researchgate.net This screening identified compounds with potential antiproliferative properties, highlighting the influence of substitutions on the phenyl and pyridin-2-yl rings on biological activity. researchgate.net
Other studies have explored different pyridine-containing scaffolds. Highly functionalized pyridin-2-ones, synthesized from N,N′-disubstituted 1,1-ene diamines, were screened for antitumor bioactivity. rsc.org Certain compounds from this series exhibited potent activity against four human tumor cell lines, with some showing greater potency than the established anticancer drug cisplatin. rsc.org Similarly, the evaluation of 1,3-substituted benzo nih.govnih.govresearchgate.nettriazin-7-ones revealed that altering the substitution from phenyl to pyrid-2-yl increased cytotoxicity against most cancer cell lines in National Cancer Institute (NCI) testing. nih.gov
Tricyclic pyrrolo[2,3-d]pyrimidines containing substituted phenyl fragments have also demonstrated antitumor activity. nih.gov Specifically, derivatives with an azepine ring showed selective activity against the HT-29 colon cancer cell line, with IC₅₀ values in the low micromolar range. nih.gov These findings underscore the potential of pyridine and phenyl-containing scaffolds as templates for the design of new agents that inhibit cancer cell proliferation. researchgate.netrsc.orgnih.gov
Table 4: Antiproliferative Activity of Selected Heterocyclic Compounds
| Compound Class | Cell Line | Activity (IC₅₀) |
|---|---|---|
| 2-phenyl-N-(pyridin-2-yl)acetamides | HepG2 | Cytotoxicity observed researchgate.net |
| Pyridin-2-ones (e.g., compound 3r) | Four human tumor cell lines | < 12.3 µmol L⁻¹ rsc.org |
| Pyrrolo[2,3-d]pyrimidine-imine (with azepine ring) | HT-29 (colon cancer) | 4.01 µM nih.gov |
| Pyrrolo[2,3-d]pyrimidine-imine (with bromine and azepine ring) | HT-29 (colon cancer) | 4.55 µM nih.gov |
DNA and Protein Binding Studies in Cancer Research
The interaction of small molecules with biological macromolecules like DNA and proteins is a fundamental mechanism for many anticancer drugs. mdpi.com While direct studies on this compound are not available, research on structurally related compounds provides insight into the potential binding capabilities of such scaffolds. The pyridine and phenyl groups are common motifs in molecules designed to interact with DNA. nih.govsemanticscholar.org
Ruthenium(II) polypyridyl complexes bearing ligands such as 2-(2′-pyridyl)-quinoxaline (2,2′-pq) have been extensively studied for their DNA binding properties and anticancer potential. nih.govsemanticscholar.org These complexes have been shown to bind to calf thymus DNA (CT-DNA), primarily through a minor groove binding mode. nih.govsemanticscholar.org The binding affinity of these metal complexes is significant, with binding constants (Kb) in the range of 10⁵ M⁻¹. nih.gov Such interactions can induce apoptosis in cancer cells, as observed in MCF-7 breast cancer cells. nih.govsemanticscholar.org
The development of metal complexes with various ligands, including pyrazoline-based structures, as anticancer agents is an active field. nih.gov These complexes have also demonstrated strong binding to DNA, which is considered a requirement for good anticancer drugs. nih.gov The non-covalent interactions between small molecules and DNA can include intercalation, groove binding, and external stacking, which can lead to DNA damage in cancer cells. researchgate.net These studies suggest that the pyridine-containing scaffold present in this compound could be incorporated into larger molecules or metal complexes designed to target DNA in cancer therapy.
Other Biological Activities
While research has explored various pharmacological aspects of pyridine and phenylethylamine derivatives, this section focuses specifically on the anti-inflammatory, antimicrobial, and anthelmintic properties of compounds structurally related to this compound.
Anti-inflammatory Properties
The structural backbone of this compound, which combines both a phenylethylamine and a pyridine motif, is found in various compounds investigated for their anti-inflammatory potential. The 2-phenethylamine structure is a component of ligands for adenosine receptors (ARs), which are known to mediate inflammation. nih.gov
Derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide have been synthesized and evaluated for their anti-inflammatory activity. In these studies, compounds featuring halogen substitutions on the aromatic ring demonstrated notable anti-inflammatory effects. One particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as having significant anti-inflammatory properties alongside other biological activities. nih.gov
Furthermore, a series of N-(2-benzoylphenyl)alanine derivatives were synthesized and assessed for their anti-inflammatory capacity using the Evans blue-carrageenan induced pleural effusion assay. Although the direct structural similarity is more distant, this research highlights the potential of N-phenylalanine derivatives in modulating inflammatory responses. In this study, two of the twenty-one synthesized compounds were found to be one-tenth as potent as the well-known anti-inflammatory drug indomethacin in the pleurisy model. nih.gov
The anti-inflammatory effects of various compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation. For instance, the modification of nonsteroidal anti-inflammatory drugs (NSAIDs) to create novel derivatives has been shown to enhance their anti-inflammatory action, which is correlated with increased COX-2 inhibition. mdpi.com While direct COX inhibition data for this compound is not available, this is a common mechanism for compounds with anti-inflammatory properties.
| Compound Class | Key Findings | Reference Compound |
| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | Halogenated derivatives showed favorable anti-inflammatory activity. | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide |
| N-(2-Benzoylphenyl)alanine derivatives | Two compounds were one-tenth as potent as indomethacin in a pleurisy model. | Indomethacin |
| Modified NSAIDs | Enhanced anti-inflammatory activity correlated with increased COX-2 inhibition. | Ibuprofen, Ketoprofen |
Antimicrobial Activity
The antimicrobial potential of compounds structurally related to this compound has been an area of significant research interest. The pyridine nucleus is a well-established pharmacophore in numerous compounds exhibiting a wide spectrum of therapeutic properties, including antimicrobial effects. nih.gov
Antibacterial Activity
Research into 2-phenylethanol and its derivatives, which share the phenylethyl moiety, has demonstrated their bacteriostatic activity. Compounds such as phenylacetic acid and phenyllactic acid have been shown to incorporate into bacterial membranes, affecting their organization and inhibiting bacterial growth. nih.gov Specifically, 2-phenylacetic acid has been found to be effective against Escherichia coli and Ralstonia solanacearum. researchgate.net
Furthermore, a series of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have been synthesized and screened for their in vitro antimicrobial activity. The ethylenediamine derivatives, N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine, showed the most favorable antimicrobial activity against Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net
A broader range of pyridine-containing compounds has also been investigated. Nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be the most active against strains of S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Additionally, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides with Br, OCH3, and Cl groups exhibited high antimicrobial activity. nih.gov
Antifungal Activity
In addition to antibacterial properties, many pyridine derivatives also exhibit antifungal activity. The aforementioned nicotinic acid benzylidene hydrazide derivatives were also active against the fungal species Candida albicans and Aspergillus niger. nih.gov Similarly, substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide displayed high antifungal activity against C. albicans and C. glabrata. nih.gov
The table below summarizes the antimicrobial activity of some structural analogs.
| Compound/Derivative Class | Tested Organisms | Key Findings |
| 2-Phenylacetic acid | E. coli, R. solanacearum | Effective antibacterial activity. researchgate.net |
| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica, P. aeruginosa, S. aureus | Favorable antimicrobial activity with LC50 of 11.6 µM against S. enterica. researchgate.net |
| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica, P. aeruginosa, S. aureus | Favorable antimicrobial activity with LC50 of 8.79 µM against S. enterica. researchgate.net |
| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Nitro and dimethoxy substituted compounds were most active. nih.gov |
Anthelmintic Activity
Helminth infections remain a significant global health issue, and the development of new anthelmintic agents is crucial due to growing resistance to existing drugs. The pyridine heterocyclic ring is a structural component in some compounds that have been investigated for their anthelmintic properties.
In another study, 1,2,4-triazole derivatives featuring a pyridyl substituent were assessed for their anthelmintic activity. A compound with a 4-pyridyl and a phenyl substituent showed the highest activity, with a lethal concentration (LC50) of 2.475 ± 0.283 µg/µL. Another derivative with a 2-pyridyl and a 4-methylphenyl substituent also demonstrated significant anthelmintic effects, with an LC50 of 6.550 ± 0.866 µg/µL. Both of these compounds were more effective than albendazole in the conducted assays. These findings suggest that the inclusion of a pyridine ring, and in some cases a phenyl group, can be a favorable structural feature for anthelmintic activity.
The table below presents data on the anthelmintic activity of some pyridine-containing compounds.
| Compound Class | Key Findings |
| 3-(3-Pyridyl)-oxazolidinone-5-methyl ester derivatives | One derivative showed paralysis and death times of 3.6 and 8.1 minutes, respectively, against Pheretima posthuma. |
| 1,2,4-Triazole derivatives with pyridyl substituents | A 4-pyridyl and phenyl substituted derivative had an LC50 of 2.475 µg/µL. A 2-pyridyl and 4-methylphenyl substituted derivative had an LC50 of 6.550 µg/µL. |
Structure Activity Relationship Sar Studies of 2 Phenyl N Pyridin 2 Ylmethyl Ethanamine Derivatives
Correlating Structural Modifications with Receptor Binding Affinities
The phenethylamine (B48288) scaffold, a core component of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, is a well-established pharmacophore for various receptors. SAR studies on related phenethylamine derivatives have elucidated several key principles that influence receptor binding affinity.
Modifications to the phenyl ring of the phenethylamine backbone significantly impact receptor affinity. Studies on derivatives targeting the 5-HT2A serotonin (B10506) receptor have shown that the presence of alkyl or halogen groups, particularly at the para (4-position) of the phenyl ring, has a positive effect on binding affinity. biomolther.orgnih.gov This suggests that this region of the molecule is involved in crucial interactions within the receptor's binding pocket.
The nitrogen atom of the ethylamine (B1201723) chain is another critical point for modification. Generally, converting a primary amine in phenethylamines to a secondary amine can lead to a significant loss in 5-HT2A receptor activity. mdpi.com However, N-benzyl substitution represents a notable exception to this trend, often resulting in an increase in both affinity and potency at the receptor. mdpi.com The N-(pyridin-2-ylmethyl) group in the title compound is structurally analogous to an N-benzyl group, suggesting this moiety is crucial for its receptor interaction profile. Further SAR studies on related 1-alkyl-2-phenylethylamine derivatives have also been conducted to discover potent and selective ligands for sigma(1) receptors, indicating the versatility of this chemical scaffold. nih.gov
In phenethylamine derivatives where two phenyl groups are attached to the carbon and nitrogen atoms of the ethylamine backbone, oxygen-containing substituents on the N-linked phenyl group can have varied effects on 5-HT2A receptor binding, depending on their specific placement. biomolther.orgnih.gov
Impact of Substituent Variations on Enzyme Inhibition Potency
The this compound scaffold has been incorporated into various molecular structures designed to inhibit specific enzymes. These studies reveal that even minor substituent variations can dramatically alter inhibitory potency.
In a series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines designed as inhibitors of mycobacterial ATP synthase, extensive SAR studies were performed. mdpi.com It was determined that fixing a 3-(4-fluoro)phenyl group was beneficial for activity. mdpi.com With this feature in place, a variety of substituents were tolerated at the 5-position of the pyrazolopyrimidine core, including hydrogen, linear alkyl groups, and substituted phenyl rings, all of which retained good anti-mycobacterial activity. mdpi.com However, bulky substituents on a 5-phenyl group were found to be detrimental, likely due to unfavorable changes in the molecule's torsion angle. mdpi.com
Further exploration focused on the 7-(2-pyridylmethylamine) portion of these molecules. mdpi.com It was found that substituents at the 6'-position of the pyridine (B92270) ring were generally not favored, unless they were powerful electron-donating groups. mdpi.com In contrast, a range of substituents with different electronic and lipophilic properties at the 5'-position of the pyridine ring resulted in compounds with modest to good activity. mdpi.com
Table 1: SAR of Pyrazolopyrimidine Derivatives on 5-Substituent Data extracted from a study on anti-mycobacterial activity, with the 3-phenyl ring fixed as 4-F. mdpi.com
In a different class of inhibitors targeting the USP1/UAF1 deubiquitinase complex, an N-benzyl-2-phenylpyrimidin-4-amine core, which is structurally related to the title compound, was optimized. nih.gov These efforts led to the identification of derivatives with nanomolar inhibitory potency. nih.gov The study demonstrated a strong correlation between the compound's IC50 values for enzyme inhibition and its activity in non-small cell lung cancer cells. nih.gov
Similarly, studies on 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives as selective COX-2 inhibitors showed that adding a methylsulfonyl (SO2Me) group to the para-position of the 2-phenyl ring enhanced COX-2 potency and selectivity. nih.gov Furthermore, introducing a methyl group at the C-8 position of the imidazo[1,2-a]pyridine (B132010) ring also improved selectivity for COX-2. nih.gov Research into phenethylamine derivatives as neurotransmitter uptake inhibitors found that placing a halogen or methoxy (B1213986) group at the 3- and/or 4-positions of the phenyl ring resulted in the highest inhibitory activity. nih.gov
Table 2: Impact of Substituents on COX-2 Inhibition Data from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives. nih.gov
Design Principles for Enhanced Biological Activity
Based on extensive SAR studies of this compound and its analogues, several key design principles have emerged for enhancing biological activity.
Phenyl Ring Substitution : The phenyl group of the phenethylamine core is a prime location for modification. Substituents at the para-position (4-position), such as halogens or small alkyl groups, are often favorable for increasing receptor binding affinity. biomolther.orgnih.gov For enzyme inhibition, electron-withdrawing groups like a methylsulfonyl moiety at the para-position can significantly boost potency and selectivity. nih.gov Methoxy or halogen substituents at the 3- and/or 4-positions have also proven effective in enhancing inhibitory activity against neurotransmitter transporters. nih.gov
The N-(pyridin-2-ylmethyl) Moiety : This group is a critical determinant of activity. Its structural similarity to an N-benzyl group allows it to confer high affinity for certain receptors, like the 5-HT2A receptor, overcoming the typical potency loss seen with other secondary amines. mdpi.com The pyridine ring within this moiety offers additional vectors for modification. Small, electron-donating groups can be favorable on the pyridine ring, whereas neutral groups may not be well-tolerated at certain positions. mdpi.com
Core Scaffold Optimization : While the core structure provides the basic framework, embedding it within larger, rigid heterocyclic systems can precisely orient the key pharmacophoric elements. For instance, in the pyrazolopyrimidine series, a 3-(4-fluoro)phenyl group was identified as an optimal anchor for improving anti-mycobacterial activity, while allowing for diverse substitutions at other positions to fine-tune potency. mdpi.com
By integrating these principles, medicinal chemists can rationally design novel derivatives of this compound with superior and more specific biological activities for a range of therapeutic targets.
Metabolism and Biotransformation Research
In Vitro Metabolic Pathway Investigations (e.g., using human liver microsomes)
No data available.
Identification of Metabolites
No data available.
Implications for Drug-Drug Interactions based on Enzyme Inhibition
No data available.
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)
Chromatographic methods are fundamental to the separation and analysis of chemical compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly versatile and widely used technique for the analysis of phenethylamine (B48288) derivatives. A validated Reversed-Phase HPLC (RP-HPLC) method is particularly suitable for "2-phenyl-N-(pyridin-2-ylmethyl)ethanamine". In this approach, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Research on similar compounds has utilized C18 columns with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) or ammonium (B1175870) formate, to control the pH. mdpi.comptfarm.pl Ultraviolet (UV) detection is commonly employed, with the wavelength set to a value where the analyte exhibits maximum absorbance, determined by its chromophores (the phenyl and pyridinyl rings). For comprehensive method validation, several parameters are assessed, including selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl
Table 1: Illustrative RP-HPLC Method Parameters for Analysis This table is a hypothetical example based on methods for structurally related compounds.
| Parameter | Condition |
| Column | Alltima C18 (150 mm x 3.2 mm, 5 µm) mdpi.com |
| Mobile Phase | Acetonitrile / 45 mM Ammonium Formate (pH 3.5) mdpi.com |
| Flow Rate | 0.5 mL/min mdpi.com |
| Detection | Diode-Array Detector (DAD) |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Gas Chromatography (GC):
GC is another powerful separation technique, particularly for volatile and thermally stable compounds. For amines, GC analysis can be performed using a specialized column, such as an Agilent J&W CP-Volamine column, which is designed to reduce peak tailing and improve the resolution of these basic compounds. researchgate.net The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is a common detector for this type of analysis, offering robust and linear responses. researchgate.net
However, some phenethylamine derivatives can be thermally labile, meaning they might degrade at the high temperatures used in conventional GC-MS. nih.gov One strategy to mitigate this is the use of shorter analytical columns (e.g., 4 m or 10 m) and higher gas flow rates. This reduces the time the analyte spends in the heated column, thereby minimizing thermal degradation. nih.gov
Mass Spectrometry (MS) Applications
Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for structural elucidation and confirmation of identity, often coupled with a chromatographic system (GC-MS or HPLC-MS).
When analyzing "this compound" by MS, the molecule is first ionized. Techniques like Electron Ionization (EI), commonly used in GC-MS, or softer ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often used in HPLC-MS, can be employed. mdpi.com
Following ionization, the molecular ion ([M]+ or [M+H]+) is detected. The molecular weight of "this compound" is 212.29 g/mol . Therefore, in ESI-MS operating in positive ion mode, a prominent peak would be expected at an m/z of approximately 213.29, corresponding to the protonated molecule [C₁₄H₁₆N₂ + H]⁺.
Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, allowing for unambiguous identification. For phenethylamines, a common fragmentation is the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group, or a pyridinylmethyl cation (m/z 92). The specific fragmentation pattern provides definitive structural information.
Advanced techniques like tandem mass spectrometry (MS/MS), available on instruments such as a triple quadrupole (QQQ), can provide even greater selectivity and sensitivity. rsc.org In MS/MS, a specific precursor ion (e.g., the m/z 213 ion of the target compound) is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM), is highly specific and allows for accurate quantification even in complex sample matrices. rsc.org
Table 2: Predicted Mass Spectrometry Data for this compound This table is based on the compound's structure and common fragmentation patterns of related molecules.
| Ionization Mode | Ion Type | Predicted m/z | Potential Fragment Ions (m/z) |
| ESI (Positive) | [M+H]⁺ | ~213.3 | 91 (Tropylium ion), 92 (Pyridinylmethyl cation), 121 (Phenylethylamine fragment) |
| EI | [M]⁺ | ~212.3 | 91 (Tropylium ion), 92 (Pyridinylmethyl cation), 121 (Phenylethylamine fragment) |
Advanced Research Applications of 2 Phenyl N Pyridin 2 Ylmethyl Ethanamine and Its Analogs
Development as Chemical Probes for Biological Target Elucidation
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions. The development of such probes is a critical aspect of chemical biology and drug discovery. The general workflow for utilizing chemical probes often involves steps like probe binding, separation of the protein-probe complex, and subsequent analysis to identify the target protein. nih.gov
While specific chemical probes based on the exact structure of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine are not prominently reported, its constituent parts, the phenethylamine (B48288) and pyridin-2-ylmethylamine scaffolds, are present in various biologically active molecules. For instance, phenanthridine (B189435) analogues have been developed as chemical probes to disrupt the binding of DNA to transcription factors. nih.gov The design of these probes often involves iterative chemical synthesis to optimize potency, selectivity, and the inclusion of functionalities that allow for target identification, such as photoreactive groups for covalent cross-linking or affinity tags for purification. nih.gov
The structural features of this compound, including its potential for hydrogen bonding and aromatic interactions, make it a candidate for development into chemical probes for various biological targets. Modification of the phenyl or pyridine (B92270) rings, or the ethylamine (B1201723) linker, could be systematically performed to generate a library of analogs for screening against specific biological questions.
Roles in Chemical Biology Tools for Receptor Interactions
The 2-phenethylamine and N-(pyridin-2-ylmethyl)amine moieties are well-represented in medicinal chemistry as components of ligands that interact with a variety of biological receptors. mdpi.com Analogs of this compound have been investigated as selective ligands for G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in numerous physiological processes.
For example, derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a cation channel involved in pain sensation and skin disorders. nih.gov Systematic optimization of these compounds led to the identification of molecules with favorable preclinical profiles in models of neuropathic and central pain. nih.gov
Furthermore, a series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were designed and synthesized as agonists for GPR119, a GPCR that is a target for the treatment of type 2 diabetes. nih.gov Several of these compounds demonstrated significant glucose-lowering effects in animal models. nih.gov These examples highlight the utility of the pyridine and phenyl moieties in designing chemical biology tools to probe and modulate the function of specific receptors.
Table 1: Examples of this compound Analogs in Receptor Interaction Studies
| Compound Class | Target Receptor | Biological Activity | Reference |
| (Pyridin-2-yl)methanol derivatives | TRPV3 | Antagonist | nih.gov |
| 2-(4-(methylsulfonyl)phenyl)pyridine derivatives | GPR119 | Agonist | nih.gov |
Precursor in Functional Material and Polymer Synthesis
The pyridine and amine functionalities present in this compound make it a potential monomer for the synthesis of functional polymers and materials. Pyridine-containing polymers are of interest due to their unique electronic, optical, and coordination properties.
The synthesis of pyridine-based polymers can be achieved through various polymerization techniques. dntb.gov.ua For instance, pyridine-containing polyimides have been synthesized from diamine monomers incorporating pyridine rings. researchgate.netresearchgate.net These polyimides can exhibit high thermal stability, good mechanical properties, and solubility in organic solvents, making them suitable for applications such as high-performance films and coatings. researchgate.net
Furthermore, polymers containing amine functionalities are valuable for their ability to be conjugated with other molecules or to complex with metal ions. researchgate.net The polymerization of aniline (B41778) derivatives has been explored to create polymers with unique electronic and optical properties. nih.gov While the direct polymerization of this compound is not specifically described in the reviewed literature, its structure suggests it could be incorporated into polymers such as polyamides or polyimines, potentially imparting specific functionalities to the resulting materials.
Catalytic Applications in Chemical Research
The nitrogen atoms in the pyridine ring and the secondary amine of this compound make it a potential chelating ligand for transition metals. Metal complexes incorporating such ligands can exhibit catalytic activity in a variety of chemical transformations.
The coordination chemistry of pyridine-containing ligands is extensive, with applications in catalysis for reactions such as polymerization and hydrogenation. jscimedcentral.com For example, palladium(II) complexes with pyridine-based ligands have been used as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov
In the context of polymerization, palladium(II) complexes containing ligands structurally similar to this compound, such as 4-methoxy-N-(pyridin-2-ylmethyl)aniline, have been shown to be active catalysts for the polymerization of methyl methacrylate (B99206). researchgate.net The catalytic activity and the properties of the resulting polymer can be influenced by the specific structure of the ligand. researchgate.net Similarly, nickel and palladium complexes with amine-pyridine ligands have been investigated as catalysts for ethylene (B1197577) polymerization. mdpi.com The steric and electronic properties of these ligands play a crucial role in determining the catalytic activity and the properties of the polyethylene (B3416737) produced. mdpi.com
Table 2: Catalytic Applications of Transition Metal Complexes with Analogs of this compound
| Ligand Type | Metal | Catalytic Application | Reference |
| 4-methoxy-N-(pyridin-2-ylmethyl)aniline | Palladium(II) | Methyl methacrylate polymerization | researchgate.net |
| Amine-pyridine ligands | Nickel, Palladium | Ethylene polymerization | mdpi.com |
| Pyridine derivatives | Palladium(II) | Suzuki-Miyaura and Heck reactions | nih.gov |
Future Directions and Emerging Research Avenues for 2 Phenyl N Pyridin 2 Ylmethyl Ethanamine
Exploration of Novel Therapeutic Indications
The 2-phenethylamine scaffold is a cornerstone of neuropharmacology, present in endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862). nih.gov Derivatives of this structure are known to interact with a wide array of biological targets, suggesting that 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine could be investigated for a variety of therapeutic applications. nih.govresearchgate.net
Future research should focus on systematically screening the compound against receptors and transporters where its structural components are known to exhibit activity. Key areas for exploration include:
Monoamine Transporters and Receptors: The phenethylamine (B48288) core is a well-established pharmacophore for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT), as well as various serotonin (5-HT) and adrenergic receptors. nih.govnih.gov Structure-activity relationship (SAR) studies on related compounds have shown that N-benzyl substitution can significantly increase affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.gov Investigating the binding profile and functional activity of this compound at these targets could reveal potential for developing treatments for depression, anxiety, ADHD, and other neuropsychiatric disorders. nih.govbiomolther.org
Trace Amine-Associated Receptors (TAARs): As a phenethylamine derivative, the compound is a candidate for modulating TAAR1, a receptor involved in regulating monoaminergic systems and a target for conditions like schizophrenia. nih.gov
Enzyme Inhibition: The broader phenethylamine class has yielded inhibitors for enzymes such as dipeptidyl peptidase IV (DPP4), relevant to type 2 diabetes, and carbonic anhydrases (CAs). nih.gov Screening against these and other clinically relevant enzymes could uncover entirely new therapeutic possibilities.
A proposed screening panel for identifying novel therapeutic indications is presented below.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Monoamine Transporters | DAT, NET, SERT | Depression, ADHD, Substance Use Disorders |
| Serotonin Receptors | 5-HT2A, 5-HT2C, 5-HT1A | Schizophrenia, Anxiety, Depression researchgate.net |
| Adrenergic Receptors | α1, α2, β subtypes | Hypertension, Cardiovascular Disorders nih.gov |
| Enzymes | Dipeptidyl Peptidase IV (DPP4), Carbonic Anhydrases (hCA) | Type 2 Diabetes, Glaucoma nih.gov |
| Other CNS Receptors | Sigma Receptors (σ1, σ2), TAAR1 | Neuropathic Pain, Psychosis, Schizophrenia |
Advanced Synthetic Methodologies for Enantioselective Synthesis
The ethylamine (B1201723) bridge of this compound contains a stereocenter, meaning the compound can exist as two distinct enantiomers. As pharmacological activity is often stereospecific, the development of robust enantioselective synthetic methods is critical. Future research in this area should move beyond classical resolution and focus on more advanced and efficient asymmetric techniques.
Promising methodologies include:
Transition Metal-Catalyzed Asymmetric Hydrogenation: This powerful technique can be used for the enantioselective reduction of imines or enamines, which are key intermediates in the synthesis of chiral amines. acs.org A potential route could involve the asymmetric hydrogenation of an imine formed between 2-pyridinecarboxaldehyde (B72084) and 1-phenylethanamine, or the reductive amination of phenylacetaldehyde (B1677652) with 2-aminomethylpyridine using chiral metal catalysts.
Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries, such as N-p-toluenesulfinyl groups, can direct the stereochemical outcome of key bond-forming reactions. unito.it For instance, the condensation of a 2-pyridyl ketone with a chiral sulfinamide, followed by diastereoselective reduction and removal of the auxiliary, could provide access to enantiopure 1-substituted-1-(pyridin-2-yl)methylamines. unito.it
Organocatalysis: Chiral phosphoric acids and other organocatalysts have emerged as effective tools for the asymmetric synthesis of 2-arylethylamines and related structures, often under mild, metal-free conditions. mdpi.com Developing an organocatalytic reductive amination or Mannich-type reaction could provide a highly efficient and scalable route to specific enantiomers of the target compound.
Chemo-enzymatic Methods: The use of enzymes, such as immobilized lipases or amine dehydrogenases, offers high enantioselectivity under environmentally benign conditions. mdpi.comresearchgate.net A chemo-enzymatic approach could involve the kinetic resolution of a racemic intermediate, providing access to both enantiomers. mdpi.com
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound, future research must look beyond simple receptor binding assays and embrace a systems-level perspective. The integration of multi-omics data—genomics, proteomics, and metabolomics—provides a holistic view of how a compound affects cellular processes and can reveal novel mechanisms of action and biomarkers of response. pharmafeatures.comnih.gov
A multi-omics strategy for this compound would involve:
Target Identification: Using chemical proteomics, the compound could be used as a probe to pull down its direct protein binding partners from cell lysates, confirming expected targets and identifying novel ones. nih.gov
Pathway Analysis: Cells or animal models treated with the compound would be analyzed at multiple levels. frontlinegenomics.com
Transcriptomics (RNA-seq): To identify genes whose expression is significantly altered, pointing to affected signaling pathways.
Proteomics: To quantify changes in protein expression and post-translational modifications, revealing downstream effects of target engagement. researchgate.net
Metabolomics: To measure fluctuations in small molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism and phenotype. nih.gov
Data Integration: The datasets from each omics layer would be integrated using bioinformatics tools to construct molecular networks. pharmafeatures.com This approach can reveal how initial target binding translates into broad physiological effects and help identify key molecular signatures associated with the compound's activity. pharmafeatures.comnih.gov Such an approach is crucial for validating therapeutic targets and understanding potential off-target effects. omicstutorials.com
Design of Next-Generation Analogues with Improved Selectivity and Potency
Systematic structural modification of the this compound scaffold is a promising strategy for developing next-generation analogues with optimized pharmacological profiles. Structure-activity relationship (SAR) studies are essential to guide the rational design of new compounds with enhanced potency, improved selectivity for a specific target, and better pharmacokinetic properties. biomolther.orgmdpi.com
Key areas for structural modification include:
Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can dramatically influence binding affinity and functional activity. biomolther.org For example, in other phenethylamines, methoxy (B1213986) groups at the 2- and 5-positions are common, while halogens or small alkyl groups at the 4-position can increase affinity for 5-HT receptors. nih.govbiomolther.org
Pyridine (B92270) Ring Substitution: Altering the substitution pattern on the pyridine ring can modulate the molecule's basicity and hydrogen bonding capacity, which can fine-tune interactions with the target protein. nih.gov Electron-withdrawing groups on the pyridine ring have been shown to enhance DNA-acridine interactions in related compounds, demonstrating the impact of electronics on binding. mdpi.com
Ethylamine Backbone Modification: Constraining the conformation of the ethylamine linker through cyclization (e.g., into an aminotetralin or piperidine (B6355638) ring) or introducing substituents (e.g., a methyl group at the alpha-position) can improve selectivity and potency by locking the molecule into a bioactive conformation.
The table below outlines a potential strategy for analogue design based on SAR principles.
| Modification Site | Example Substituents | Desired Outcome |
| Phenyl Ring (Positions 2, 4, 5) | -OCH3, -Cl, -Br, -CH3 | Enhance potency and selectivity for specific monoamine receptors (e.g., 5-HT2A) biomolther.org |
| Pyridine Ring (Positions 4', 5', 6') | -F, -CF3, -OCH3 | Modulate pKa, improve metabolic stability, and introduce new interactions with target nih.gov |
| Ethylamine Linker (α- or β-position) | α-CH3, β-OH | Increase metabolic stability, alter receptor subtype selectivity |
| Nitrogen Atom | N-methylation, N-acetylation | Change basicity and membrane permeability |
Applications in Supramolecular Chemistry and Advanced Materials
The presence of multiple nitrogen donor atoms (one amine and one pyridine) makes this compound an excellent candidate as a ligand for coordination and supramolecular chemistry. acs.orgnih.gov The ability of pyridine-type ligands to coordinate with a wide range of metal ions can be harnessed to construct complex, functional molecular assemblies. nih.gov
Future research in this domain could explore:
Discrete Supramolecular Assemblies: The ligand could be used to form discrete, self-assembled structures like molecular cages, helicates, or grids when combined with appropriate metal ions. researchgate.net The chirality of the ligand could be used to induce stereoselectivity in the formation of these complex architectures.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand could serve as a building block for extended one-, two-, or three-dimensional networks. researchgate.net Such materials have potential applications in gas storage, catalysis, and chemical sensing.
Functional Materials: Coordination complexes incorporating this ligand could exhibit interesting photophysical or electrochemical properties. cdnsciencepub.com Pyridine-containing ligands are integral to materials used in dye-sensitized solar cells and organic light-emitting diodes (OLEDs), suggesting that metal complexes of this compound could be explored for similar applications. acs.org The ligand could also be used to functionalize the surface of nanomaterials, such as CdSe nanocrystals, to modify their electronic properties for applications in photovoltaics. aip.org
Q & A
How can researchers optimize synthetic routes for 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine while ensuring regioselectivity?
Answer:
- Methodological Approach :
- Reductive Amination : Use 2-phenylacetophenone and pyridin-2-ylmethanamine in the presence of NaBH₃CN or H₂/Pd-C. Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and solvent polarity (e.g., methanol vs. THF) .
- Microwave-Assisted Synthesis : Implement microwave irradiation (e.g., 100–150°C, 30 min) to accelerate coupling reactions, as demonstrated in analogous heterocyclic systems .
- Selectivity Control : Introduce protective groups (e.g., Boc for amines) to prevent side reactions. For regioselective alkylation, use sterically hindered bases like LDA (lithium diisopropylamide) .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?
Answer:
- Methodological Recommendations :
- X-Ray Crystallography : Resolve absolute configuration and confirm bond angles, as applied in phosphanyl-amine complexes .
- 2D NMR (HSQC, HMBC) : Assign proton and carbon environments, particularly for distinguishing pyridyl and phenyl ring protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm error, using electrospray ionization (ESI) or MALDI-TOF .
How should researchers address contradictions in reported catalytic efficiencies for reactions involving this compound?
Answer:
- Analytical Framework :
- Comparative Kinetic Studies : Replicate experiments under standardized conditions (solvent, temperature, catalyst loading) to isolate variables. For example, compare Pd/C vs. Raney Ni in hydrogenation reactions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to evaluate transition-state energies and identify rate-limiting steps in conflicting mechanisms .
- Meta-Analysis : Cross-reference datasets from NIST Chemistry WebBook and peer-reviewed journals to validate thermodynamic properties (e.g., enthalpy of formation) .
What strategies are effective for designing bioactivity assays targeting the pyridyl and phenyl pharmacophores of this compound?
Answer:
- Experimental Design :
- Fragment-Based Screening : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess binding affinity to target proteins (e.g., kinases or GPCRs) .
- SAR Studies : Synthesize analogs with halogen substitutions (e.g., Cl, F) on the phenyl ring and measure IC₅₀ values against control cell lines .
- Metabolic Stability Assays : Perform liver microsome incubations (human/rat) with LC-MS/MS quantification to evaluate cytochrome P450 interactions .
How can researchers mitigate challenges in isolating enantiomers of this compound?
Answer:
- Advanced Separation Techniques :
- Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) and optimize mobile phases (e.g., hexane:isopropanol gradients) .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantiomeric excess (>90%) .
- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer:
- Software and Workflows :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, solubility, and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : Simulate solvation behavior in explicit water models (e.g., TIP3P) using GROMACS or AMBER .
- pKa Prediction : Apply ChemAxon or ACD/Labs to assess basicity of the pyridyl and amine groups, critical for protonation-state-dependent activity .
How should researchers validate synthetic intermediates to prevent accumulation of genotoxic impurities?
Answer:
- Quality Control Protocols :
- ICH M7 Guideline Compliance : Screen intermediates for mutagenic alerts using DEREK Nexus or Leadscope .
- LC-MS/MS Quantification : Detect impurities at ppm levels using MRM (multiple reaction monitoring) modes with ion trap detectors .
- Purge Factor Analysis : Track impurity reduction across synthetic steps via process mass intensity (PMI) calculations .
What methodologies resolve discrepancies in reported melting points or spectral data for this compound?
Answer:
- Validation Techniques :
- DSC (Differential Scanning Calorimetry) : Measure melting points with controlled heating rates (e.g., 10°C/min) to ensure reproducibility .
- Interlaboratory Comparisons : Share samples with collaborators to benchmark NMR (600 MHz) and IR spectra against standardized protocols .
- Crystal Polymorphism Studies : Analyze powder XRD patterns to identify hydrate or solvate forms affecting physical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
